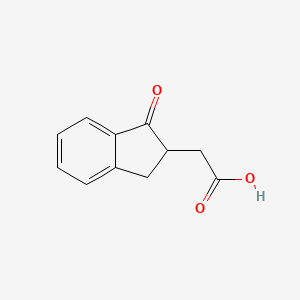
(3-methanesulfonylcyclobutyl)methanol, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-methanesulfonylcyclobutyl)methanol, mixture of diastereomers, is a chemical compound with the molecular formula C6H12O3S and a molecular weight of 164.22 g/mol . This compound is characterized by the presence of a cyclobutyl ring substituted with a methanesulfonyl group and a methanol group. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which are non-superimposable mirror images of each other.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-methanesulfonylcyclobutyl)methanol typically involves the cyclization of suitable precursors followed by the introduction of the methanesulfonyl and methanol groups. One common synthetic route includes the reaction of cyclobutanone with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the methanesulfonyl derivative, which is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride .
Industrial Production Methods
Industrial production of (3-methanesulfonylcyclobutyl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to separate the diastereomers and achieve the desired product specifications .
Analyse Chemischer Reaktionen
Types of Reactions
(3-methanesulfonylcyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The methanesulfonyl group can be reduced to a thiol using reducing agents such as lithium aluminum hydride.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives
Reduction: Formation of cyclobutylthiol derivatives
Substitution: Formation of substituted cyclobutyl derivatives
Wissenschaftliche Forschungsanwendungen
(3-methanesulfonylcyclobutyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-methanesulfonylcyclobutyl)methanol involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The cyclobutyl ring provides structural rigidity, influencing the compound’s binding affinity and specificity. The alcohol group can participate in hydrogen bonding and other interactions, affecting the compound’s solubility and reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-methanesulfonylcyclopropyl)methanol: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.
(3-methanesulfonylcyclopentyl)methanol: Similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.
(3-methanesulfonylcyclohexyl)methanol: Similar structure but with a cyclohexyl ring instead of a cyclobutyl ring.
Uniqueness
(3-methanesulfonylcyclobutyl)methanol is unique due to its specific ring size and the presence of both methanesulfonyl and methanol groups. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
1892413-23-8 |
|---|---|
Molekularformel |
C6H12O3S |
Molekulargewicht |
164.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



